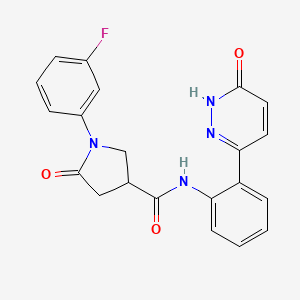

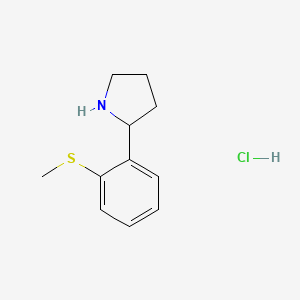

![molecular formula C21H16F6N6S2 B2765674 4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 956755-10-5](/img/structure/B2765674.png)

4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring, a 1H-pyrazol-1-yl group, a 1,3-thiazol-4-yl group, and a benzylsulfanyl group . The presence of these groups suggests that the compound could have a variety of chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The 1,2,4-triazole ring could be formed using a variety of methods, including cyclization reactions . The 1H-pyrazol-1-yl and 1,3-thiazol-4-yl groups could be introduced through nucleophilic substitution or addition reactions . The benzylsulfanyl group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of several ring structures and functional groups. The 1,2,4-triazole ring, for example, contains two carbon atoms and three nitrogen atoms . The 1H-pyrazol-1-yl and 1,3-thiazol-4-yl groups each contain a five-membered ring with two nitrogen atoms . The benzylsulfanyl group contains a six-membered ring (benzene) attached to a sulfur atom .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the 1,2,4-triazole ring could participate in nucleophilic substitution reactions . The 1H-pyrazol-1-yl and 1,3-thiazol-4-yl groups could undergo electrophilic substitution reactions . The benzylsulfanyl group could participate in oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups and ring structures. For example, the presence of the 1,2,4-triazole ring could contribute to the compound’s polarity and solubility . The 1H-pyrazol-1-yl and 1,3-thiazol-4-yl groups could affect the compound’s acidity or basicity . The benzylsulfanyl group could influence the compound’s reactivity .Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

The synthesis and application of heterocyclic compounds, like triazoles, have been a significant area of interest due to their wide range of biological activities and applications in pharmaceuticals. For example, Ito et al. (1983) detailed the synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles, showcasing methods to obtain compounds that might share structural similarities with the query compound through reactions involving hydrazonoyl chlorides with nitriles and acetylenes (Ito et al., 1983).

Antimicrobial and Antitumor Activities

Research on sulfone-linked bis heterocycles, such as Padmavathi et al. (2008), demonstrates the potential antimicrobial and anticancer applications of these compounds. They prepared novel sulfone-linked bis heterocycles and tested them for antimicrobial activity, with some compounds showing pronounced activity (Padmavathi et al., 2008).

Anticancer Activity and Molecular Modeling

A study by Çoruh et al. (2018) on etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors reported the design, synthesis, and evaluation of a series of compounds for cytotoxicity and anticancer activity. This highlights the relevance of triazole derivatives in developing new therapeutic agents with potential anticancer properties (Çoruh et al., 2018).

Antimycobacterial Agents

Seelam et al. (2016) explored the synthesis of fused 1,2,4-triazole derivatives as antimycobacterial agents, emphasizing the therapeutic potential of triazole-based compounds in treating bacterial infections, including tuberculosis (Seelam et al., 2016).

Future Directions

Given the potential biological activity of the compound, future research could focus on exploring its potential uses as a pharmaceutical agent . This could involve testing the compound’s activity against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity and reduced toxicity . Additionally, new methods for synthesizing the compound or its analogs could be developed to improve yield and selectivity .

properties

IUPAC Name |

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-[4-prop-2-enyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F6N6S2/c1-3-7-32-17(15-11-35-18(28-15)33-16(21(25,26)27)8-12(2)31-33)29-30-19(32)34-10-13-5-4-6-14(9-13)20(22,23)24/h3-6,8-9,11H,1,7,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZCWESYHOBMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F6N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

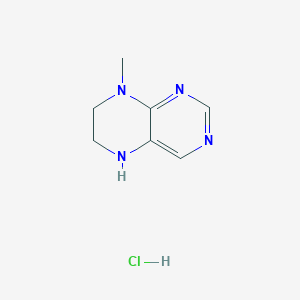

![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)

![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)

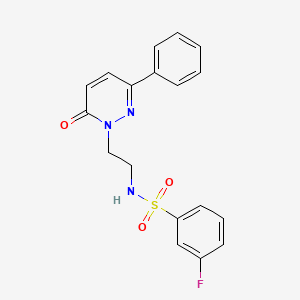

![(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765600.png)

![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine](/img/structure/B2765602.png)

![3-[(3-Methoxypropoxy)methyl]phenylboronic acid](/img/structure/B2765606.png)

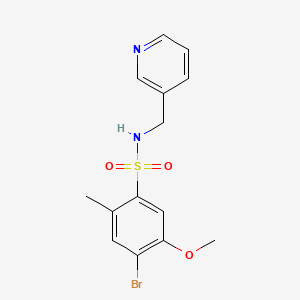

![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)